![molecular formula C9H16N2 B2749361 (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287334-27-2](/img/structure/B2749361.png)
(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine
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Overview
Description
Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique structure consisting of a pentagonal ring with two additional carbon atoms connected to non-adjacent corners . They are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates .
Synthesis Analysis
The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This strategy allows for the direct installation of an azido group, a versatile synthetic handle for the bicyclo[1.1.1]pentane framework .Molecular Structure Analysis
Bicyclo[1.1.0]butane is a four-membered carbocycle with a bridging C(1)-C(3) bond . Bicyclo[1.1.1]pentane is an analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead .Chemical Reactions Analysis
The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .Physical And Chemical Properties Analysis
BCPs are highly strained carbocycles, which makes them valuable intermediates in “strain-release” chemistry for the synthesis of four-membered ring systems . They are also increasingly valued as intermediates in “strain-release” transformations .properties
IUPAC Name |
(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-11-9-4-8(5-9,6-9)7-2-1-3-7/h7,11H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGGHLGDAMVRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
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